molecular formula C7H12O4 B11960221 methyl (2-methyl-3-oxobutan-2-yl) carbonate CAS No. 138883-97-3

methyl (2-methyl-3-oxobutan-2-yl) carbonate

Cat. No.: B11960221
CAS No.: 138883-97-3
M. Wt: 160.17 g/mol
InChI Key: WQQSEXKKQYDLGG-UHFFFAOYSA-N
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Description

Methyl (2-methyl-3-oxobutan-2-yl) carbonate is an organic compound with a unique structure that includes both a carbonate ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2-methyl-3-oxobutan-2-yl) carbonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-oxobutan-2-ol with dimethyl carbonate in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C and a reaction time of several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-methyl-3-oxobutan-2-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbonate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Carbamates and other ester derivatives.

Scientific Research Applications

Methyl (2-methyl-3-oxobutan-2-yl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-methyl-3-oxobutan-2-yl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ketone group can undergo typical carbonyl chemistry, including nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

    Methyl 2-oxobutanoate: Similar structure but lacks the carbonate ester group.

    Ethyl 2-methyl-3-oxobutanoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-oxobutanoate: Lacks the additional methyl group on the carbonyl carbon.

Uniqueness: Methyl (2-methyl-3-oxobutan-2-yl) carbonate is unique due to the presence of both a carbonate ester and a ketone functional group. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .

Properties

CAS No.

138883-97-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2-methyl-3-oxobutan-2-yl) carbonate

InChI

InChI=1S/C7H12O4/c1-5(8)7(2,3)11-6(9)10-4/h1-4H3

InChI Key

WQQSEXKKQYDLGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)OC(=O)OC

Origin of Product

United States

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